molecular formula C11H13NO2 B2721634 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one CAS No. 153038-36-9

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one

Katalognummer B2721634
CAS-Nummer: 153038-36-9
Molekulargewicht: 191.23
InChI-Schlüssel: SCYVZWVJHDZYSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one” is a chemical compound with the CAS Number: 153038-36-9 . Its IUPAC name is 4-acetyl-2,3,4,5-tetrahydro-1,4-benzoxazepine . The molecular weight of this compound is 191.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2/c1-9(13)12-6-7-14-11-5-3-2-4-10(11)8-12/h2-5H,6-8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of 1,4-benzoxazepin derivatives, including compounds similar to 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one, has been achieved through various efficient methods. For instance, a facile synthesis approach involves the reaction of isoquinoline, activated acetylenes, and specific ketones in water, proceeding without a catalyst and under mild conditions to yield high yields of 1,4-benzoxazepin-2-one derivatives (Khaleghi et al., 2011). Another innovative method developed for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives employs a one-pot three-component condensation reaction, offering an alternative synthesis route for benzo[b][1,5]diazepine derivatives with a broad spectrum of biological activities (Shaabani et al., 2009).

Chemical Structure and Properties

Research into the chemical structure and properties of benzazepine derivatives has led to insights into their hydrogen-bonded assembly and crystallization behavior. Studies on four related benzazepine derivatives reveal diverse hydrogen-bonded assemblies in zero, one, two, and three dimensions, demonstrating the intricate molecular interactions these compounds can participate in (Guerrero et al., 2014). Additionally, the synthesis and structural analysis of 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, a compound with a similar structural framework, have provided valuable X-ray diffraction data, contributing to the understanding of such compounds' crystalline structures (Macías et al., 2011).

Eigenschaften

IUPAC Name

1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-9(13)12-6-7-14-11-5-3-2-4-10(11)8-12/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYVZWVJHDZYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1.5 g of 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one in 20 ml of tetrahydrofuran, was added 0.5 g of lithium aluminium hydride by portion, and the mixture was heated and refluxed for 2 hours. The reaction mixture was cooled to the room temperature. To the reaction mixture were added dropwise 1 ml of water and 0.8 ml of 10% aqueous solution of sodium hydroxide, and the mixture was stirred for 6 hours at room temperature. After the resultant solid mater was removed by filtration, the filtrate was concentrated under reduced pressure, and 20 ml of dichloromethane was added to the residue. The solution was dried over anhydrous sodium sulfate, then to the solution was added 0.94 ml of acetic anhydride, the mixture was stirred for 15 minutes at room temperature. The solvent was distilled off under reduced pressure, and the resulting oily residue was purified by means of column chromatography (developing solvent: dichloromethane-ethyl acetate=5:1 (V/V)) to give 1.8 g of 4-acetyl-2,3,4,5-tetrahydro-1,4-benzoxazepine as a colorless oily substance. The compound was used in the following steps without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.